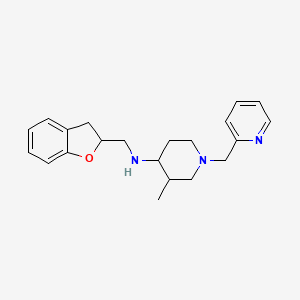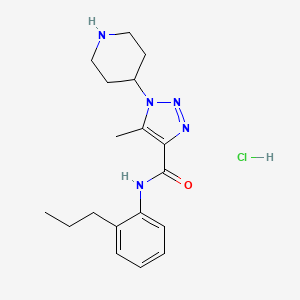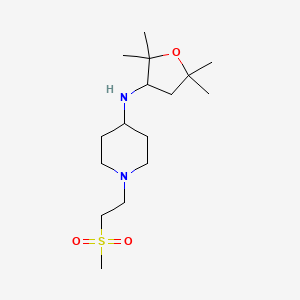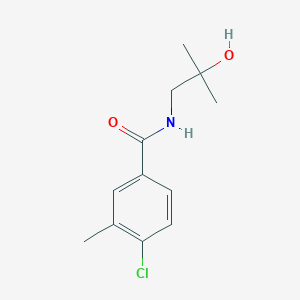![molecular formula C17H29N3O2 B7639976 1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one, also known as ADB-PINACA, is a synthetic cannabinoid that has been identified as a designer drug. It was first synthesized in 2012 and has gained popularity as a recreational drug due to its psychoactive effects. However, ADB-PINACA also has potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation, CB1 receptors inhibit the release of neurotransmitters such as glutamate and GABA, leading to various physiological effects. This compound has been shown to induce analgesia, hypothermia, and catalepsy in animal models.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects due to its activation of the CB1 receptor. It has been shown to induce analgesia, hypothermia, and catalepsy in animal models. This compound also has potential therapeutic applications for the treatment of pain, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise control over the experimental conditions. This compound is also easily synthesized, which makes it readily available for research purposes. However, this compound also has limitations. It is a designer drug that is not approved for human use, which limits its potential applications in clinical research. Additionally, the psychoactive effects of this compound may interfere with certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one. One potential direction is the development of new therapeutic agents that target the CB1 receptor. This compound can be used as a lead compound to develop new drugs that have improved efficacy and safety profiles. Another direction is the study of the long-term effects of this compound use. As a designer drug, this compound has not been extensively studied in humans, and its long-term effects on health are unknown. Finally, this compound can be used to study the mechanisms of cannabinoid receptor activation and to develop new tools for the study of the endocannabinoid system.
Synthesemethoden
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the condensation of 4-methylpent-3-en-2-one with 4-aminobutan-1-ol to form 1-(4-methylpent-3-en-2-one)-4-aminobutan-1-ol. This intermediate is then reacted with 3,5-dimethyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one has potential applications in scientific research due to its unique chemical properties. It is a potent agonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound can be used to study the biochemical and physiological effects of CB1 activation and to develop new therapeutic agents that target this receptor.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-12(11-16(21)20-9-7-5-6-8-10-20)18-13(2)17-14(3)19-22-15(17)4/h12-13,18H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIQNNRUJOYQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)NC(C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)

![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)


![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
